molecular formula C12H14BrNO2 B12953864 Methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate

Methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate

Cat. No.: B12953864
M. Wt: 284.15 g/mol
InChI Key: MTPGTGKQVPJNAH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate typically involves the reaction of 2-bromobenzaldehyde with pyrrolidine and methyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using industrial-grade reagents and equipment to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate is used in various scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A similar compound with a pyrrolidine ring structure.

    Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups on the pyrrolidine ring.

    Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness

Methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate is unique due to its bromine substituent on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity compared to other pyrrolidine derivatives .

Biological Activity

Methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and research findings.

Chemical Structure and Properties

This compound has the following structural characteristics:

  • Molecular Formula : C12_{12}H14_{14}BrN1_{1}O2_{2}
  • Molecular Weight : Approximately 284.15 g/mol
  • Functional Groups : Contains a pyrrolidine ring and a bromophenyl substituent.

The presence of the bromine atom is significant as it enhances the compound's reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and drug development .

Synthesis

The synthesis of this compound typically involves several key steps, including:

  • Starting Materials : Utilization of readily available precursors such as bromobenzene and pyrrolidine derivatives.
  • Reaction Conditions : Employing methods like nucleophilic substitution or coupling reactions to achieve the desired product.
  • Purification : Techniques such as recrystallization or chromatography are used to purify the synthesized compound.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its effects on various cancer cell lines, including:

  • Cell Lines Tested : A549 (human lung adenocarcinoma), HCT116 (colon cancer).
  • Methodology : Cells were treated with varying concentrations of the compound, and viability was assessed using MTT assays.

Results showed that at a concentration of 100 µM, the compound reduced cell viability significantly compared to control groups, suggesting potential for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves:

  • Receptor Interactions : The compound acts as a ligand for specific receptors, influencing various signaling pathways.
  • Enzyme Modulation : It may inhibit or activate enzymes involved in cancer progression and other diseases .

Comparative Biological Activity

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylateBromine at different positionExhibits varied activity profile
Methyl(3R,4S)-4-(2-bromophenyl)pyrrolidine-3-carboxylateStereochemical variationsPotentially different pharmacokinetics
Methyl(3S,4S)-4-(4-bromophenyl)pyrrolidine-3-carboxylatePara-bromophenyl groupDifferent reactivity patterns

Case Studies

  • Study on Anticancer Activity :
    • Conducted on A549 cells, demonstrating a reduction in viability from 86% (control) to 66% post-treatment with this compound at 100 µM.
    • Comparison with standard chemotherapeutic agents like cisplatin showed comparable efficacy .
  • Antimicrobial Screening :
    • Investigated against various pathogens; however, this compound showed limited antimicrobial activity (MIC > 64 µg/mL), indicating specificity towards cancerous cells rather than broad-spectrum antimicrobial properties .

Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C12H14BrNO2/c1-16-12(15)10-7-14-6-9(10)8-4-2-3-5-11(8)13/h2-5,9-10,14H,6-7H2,1H3

InChI Key

MTPGTGKQVPJNAH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC1C2=CC=CC=C2Br

Origin of Product

United States

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